Cas no 155271-64-0 (1H-Purine-2,6-dione,1,3-diethyl-3,7-dihydro-8-(1-methyl-2-phenylethenyl)-, (E)- (9CI))

1H-Purine-2,6-dione,1,3-diethyl-3,7-dihydro-8-(1-methyl-2-phenylethenyl)-, (E)- (9CI) structure
155271-64-0 structure
Product name:1H-Purine-2,6-dione,1,3-diethyl-3,7-dihydro-8-(1-methyl-2-phenylethenyl)-, (E)- (9CI)
CAS No:155271-64-0
MF:C18H20N4O2
MW:324.377003669739
CID:172163
PubChem ID:6448910

1H-Purine-2,6-dione,1,3-diethyl-3,7-dihydro-8-(1-methyl-2-phenylethenyl)-, (E)- (9CI) Chemical and Physical Properties

Names and Identifiers

    • 1H-Purine-2,6-dione,1,3-diethyl-3,7-dihydro-8-(1-methyl-2-phenylethenyl)-, (E)- (9CI)
    • 1,3-diethyl-8-[(E)-1-phenylprop-1-en-2-yl]-7H-purine-2,6-dione
    • (E)-1,3-Diethyl-8-(alpha-methylstyryl)xanthine
    • 1H-Purine-2,6-dione, 3,7-dihydro-1,3-diethyl-8-(1-methyl-2-phenylethenyl)-, (E)-
    • (E)-1,3-Diethyl-8-(1-methyl-2-phenylethenyl)-3,7-dihydro-1H-purine-2,6-dione
    • SCHEMBL7305177
    • JXLRMWITUUCWBG-VAWYXSNFSA-N
    • 155271-64-0
    • Inchi: InChI=1S/C18H20N4O2/c1-4-21-16-14(17(23)22(5-2)18(21)24)19-15(20-16)12(3)11-13-9-7-6-8-10-13/h6-11H,4-5H2,1-3H3,(H,19,20)/b12-11+
    • InChI Key: JXLRMWITUUCWBG-VAWYXSNFSA-N
    • SMILES: C1C=CC(/C=C(/C2NC3C(N(C(N(CC)C=3N=2)=O)CC)=O)\C)=CC=1

Computed Properties

  • Exact Mass: 324.1588
  • Monoisotopic Mass: 324.158626
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 4
  • Complexity: 527
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 69.3
  • XLogP3: 4.2

Experimental Properties

  • Density: 1.242
  • Boiling Point: 540.9°Cat760mmHg
  • Flash Point: 280.9°C
  • Refractive Index: 1.631
  • PSA: 69.3

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